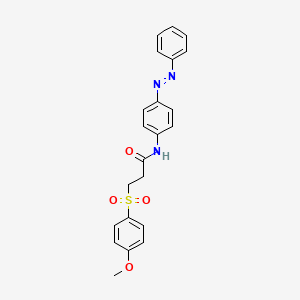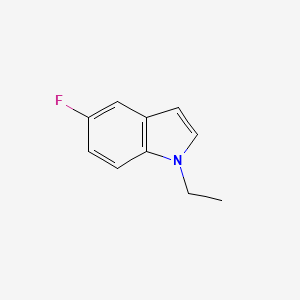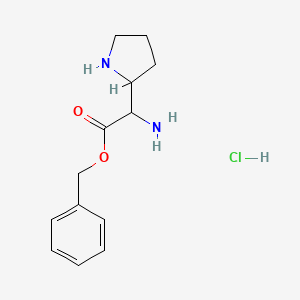
Benzyl 2-amino-2-pyrrolidin-2-ylacetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cbz-Aminomethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2. It is also known by its IUPAC name, benzyl (2R)-2-pyrrolidinylmethylcarbamate hydrochloride . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carbamate group protected by a benzyl (Cbz) group. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cbz-Aminomethyl)pyrrolidine hydrochloride typically involves the protection of the amine group in pyrrolidine with a benzyl carbamate (Cbz) group. One common method involves the reaction of pyrrolidine with benzyl chloroformate (CbzCl) in the presence of a base such as triethylamine. The resulting N-Cbz-pyrrolidine is then subjected to further reactions to introduce the aminomethyl group .
Industrial Production Methods
Industrial production of 2-(Cbz-Aminomethyl)pyrrolidine hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Cbz-Aminomethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The Cbz-protected amine can be deprotected using catalytic hydrogenation (Pd-C, H2) to yield the free amine.
Amidation Reactions: The compound can react with carboxylic acids or acid chlorides to form amides.
Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H2 for deprotection of the Cbz group.
Amidation: Carboxylic acids or acid chlorides in the presence of a base.
Major Products Formed
Free Amine: Obtained after deprotection of the Cbz group.
Amides: Formed through amidation reactions.
Scientific Research Applications
2-(Cbz-Aminomethyl)pyrrolidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cbz-Aminomethyl)pyrrolidine hydrochloride involves its ability to form stable amide bonds, which are crucial in various biochemical processes. The compound can interact with enzymes and proteins, influencing their activity and function. The Cbz group provides protection during synthetic processes, allowing for selective reactions to occur .
Comparison with Similar Compounds
Similar Compounds
N-Boc-pyrrolidine: Similar in structure but uses a tert-butyl carbamate (Boc) group for protection.
N-Alloc-pyrrolidine: Uses an allyl carbamate (Alloc) group for protection.
Uniqueness
2-(Cbz-Aminomethyl)pyrrolidine hydrochloride is unique due to its specific protective group (Cbz) and its ability to form stable amide bonds under mild conditions. This makes it particularly useful in synthetic organic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C13H19ClN2O2 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
benzyl 2-amino-2-pyrrolidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-12(11-7-4-8-15-11)13(16)17-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12,15H,4,7-9,14H2;1H |
InChI Key |
HIOPEGQGWFZSLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(C(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


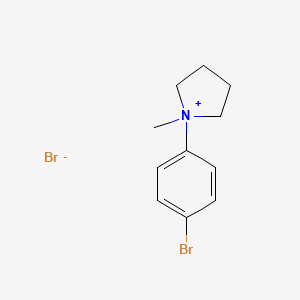
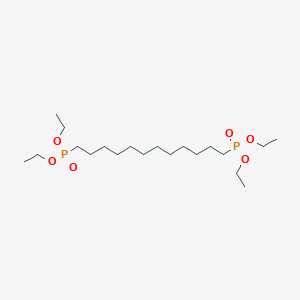
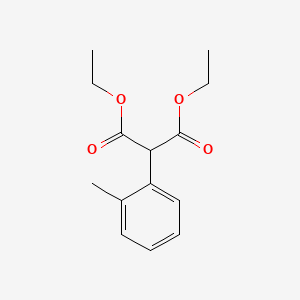
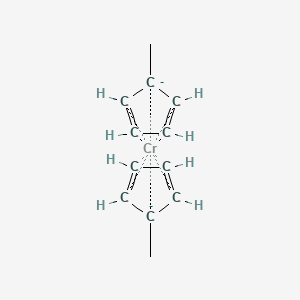
![Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B14133090.png)
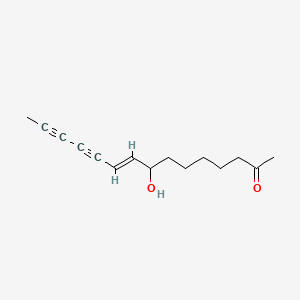


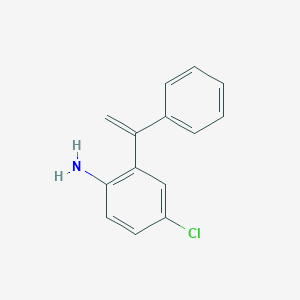
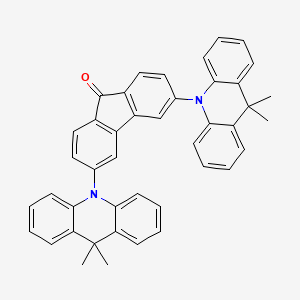
![N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B14133116.png)
